![molecular formula C18H16N2O5 B2402630 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea CAS No. 2188279-46-9](/img/structure/B2402630.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures. The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications : The synthesis of ureas and hydroxamic acids from carboxylic acids via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a method that could potentially be applied to the synthesis of compounds with a similar structural complexity to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea. This process allows for good yields without racemization under mild conditions, showcasing an environmentally friendly and cost-effective method (Thalluri et al., 2014).
Chemical Reactivity and Formation of Novel Compounds : The reaction of certain furan derivatives with asymmetric disubstituted urea derivatives, leading to novel pyrrol-2,3-diones, indicates a pathway for generating complex organic molecules. This reactivity could hint at potential synthetic routes involving this compound for the creation of new materials or bioactive compounds (Yıldırım & Kandemirli, 2004).
Biological Activity and Drug Design : The study of benzofuran hydroxamic acids as 5-lipoxygenase inhibitors demonstrates the biological activity potential of furan derivatives in medicinal chemistry. Such research suggests that structurally related compounds like this compound might be explored for their bioactivity, contributing to the development of new therapeutic agents (Ohemeng et al., 1994).
Material Science and Polymerization : The enzymatic polymerization of biobased rigid diols, such as 2,5-bis(hydroxymethyl)furan, with diacid ethyl esters to produce novel biobased furan polyesters, showcases an application in material science. This indicates potential uses of this compound in the development of new polymers or coatings with unique properties (Jiang et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2,2-bis(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-18(20-12-5-6-16-17(9-12)25-11-24-16)19-10-13(14-3-1-7-22-14)15-4-2-8-23-15/h1-9,13H,10-11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHKWTNTMACUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
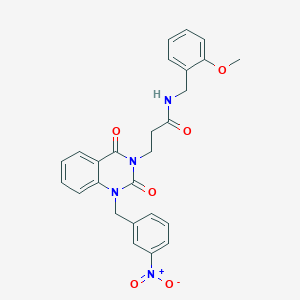
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2402549.png)
![2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2402550.png)

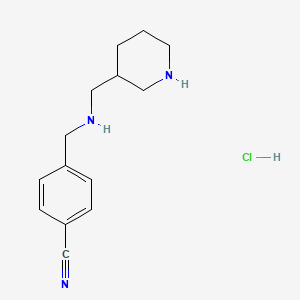
![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)
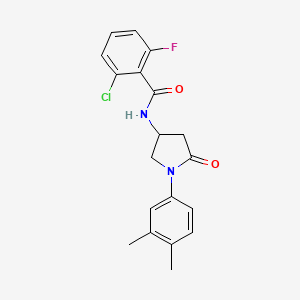
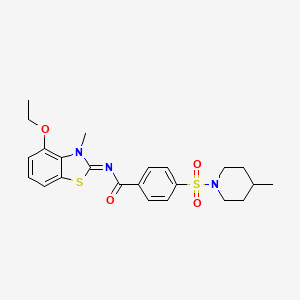
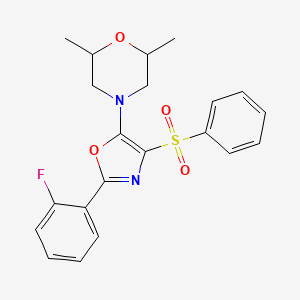
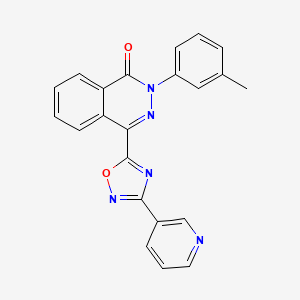
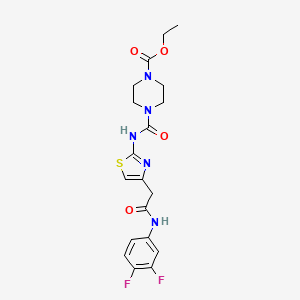
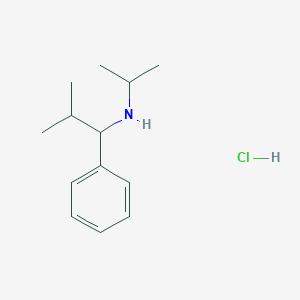
![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)
